molecular formula C9H9BrClNO B14057689 1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one

1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one

Cat. No.: B14057689
M. Wt: 262.53 g/mol
InChI Key: ZSIMJTHEERSGRN-UHFFFAOYSA-N
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Description

1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a chlorine atom, and a bromine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-chlorophenyl)ethanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Amino-1-(3-chlorophenyl)ethanol: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties and reactivity.

Biological Activity

1-(2-Amino-3-chlorophenyl)-1-bromopropan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains an amino group, a chlorophenyl moiety, and a bromopropanone functional group, which collectively contribute to its biological activity. The compound's reactivity is enhanced by the presence of halogen substituents (bromine and chlorine), making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10BrClNO\text{C}_9\text{H}_{10}\text{BrClN}O

This structure includes:

  • Amino Group (-NH2) : Capable of forming hydrogen bonds, influencing interactions with biological targets.
  • Chlorophenyl Moiety : The chlorine atom may affect the compound's lipophilicity and binding affinity.
  • Bromopropanone Functional Group : This contributes to the compound's reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various degrees of biological activity, including mutagenicity and cytotoxicity. The following sections summarize key findings related to its biological activity.

The biological activity of this compound is primarily linked to its interactions with specific biological targets, such as enzymes and receptors. The amino group can interact through hydrogen bonding, while the halogen atoms may enhance binding affinity and selectivity towards certain pathways.

Cytotoxicity Studies

A study focusing on structurally similar compounds demonstrated that those containing halogen substituents often exhibited enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar amino and halogen functionalities showed significant growth inhibition in pancreatic cancer cell lines (MiaPaCa2, BxPC3) with IC50 values ranging from 3.7 µM to >50 µM depending on structural modifications .

CompoundCell LineIC50 (µM)
This compoundMiaPaCa2>50
1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-oneBxPC33.7
1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-oneAsPC-118

Apoptosis Induction

Flow cytometry assays have indicated that compounds similar to this compound can induce apoptosis in cancer cells. For example, structural analogs were shown to increase caspase-3 activity and decrease Bcl-2 expression in MCF-7 breast cancer cells, suggesting that these compounds may trigger apoptotic pathways .

Comparative Analysis with Similar Compounds

A comparative analysis of various analogs reveals that the presence of electron-withdrawing groups (EWGs) like chlorine enhances biological activity. The following table summarizes key analogs and their respective activities:

Compound NameStructural FeaturesBiological Activity
1-(3-Amino-5-fluorophenyl)-3-bromopropan-2-oneFluorine instead of chlorineEnhanced reactivity
1-(4-Amino-2-chlorophenyl)-3-bromopropan-2-oneDifferent amino positionVarying cytotoxicity
1-(3-Amino-5-chlorophenyl)-3-bromopropan-2-oneChlorine instead of fluorineDifferent reactivity profile

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(2-amino-3-chlorophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrClNO/c1-5(13)8(10)6-3-2-4-7(11)9(6)12/h2-4,8H,12H2,1H3

InChI Key

ZSIMJTHEERSGRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)N)Br

Origin of Product

United States

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